[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol
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Overview
Description
[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol is a complex organic compound with a unique structure that includes a furoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol typically involves multi-step organic synthesis. The process begins with the preparation of the furoquinoline core, which can be achieved through cyclization reactions involving appropriate precursors. The methanol group is then introduced through a series of functional group transformations, such as reduction or substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce a variety of functional groups into the furoquinoline core .
Scientific Research Applications
[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound’s unique structure makes it a candidate for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of [(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
[(3aS,4R,9bS)-1-(benzenesulfonyl)-8-bromo-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol: This compound shares a similar core structure but includes different functional groups, leading to distinct chemical and biological properties.
[(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-Trimethyldodecahydrocyclopenta[b]quinolizin-2-yl]methanol: Another related compound with a similar core but different substituents, affecting its reactivity and applications.
Uniqueness
[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol is unique due to its specific combination of the furoquinoline core and the methanol group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
[(3aS,4aS,9aR)-3,4,4a,5,6,7,8,9a-octahydro-1H-furo[3,4-b]quinolin-3a-yl]methanol |
InChI |
InChI=1S/C12H19NO2/c14-7-12-8-15-6-10(12)5-9-3-1-2-4-11(9)13-12/h5,10-11,13-14H,1-4,6-8H2/t10-,11-,12-/m0/s1 |
InChI Key |
BZOASRVZGDURHT-SRVKXCTJSA-N |
Isomeric SMILES |
C1CCC2=C[C@H]3COC[C@@]3(N[C@H]2C1)CO |
Canonical SMILES |
C1CCC2=CC3COCC3(NC2C1)CO |
Origin of Product |
United States |
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